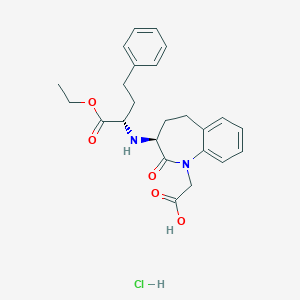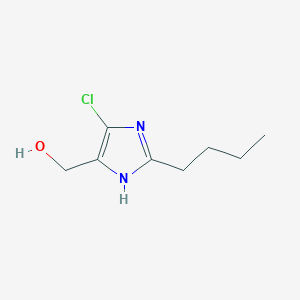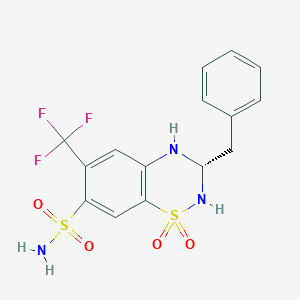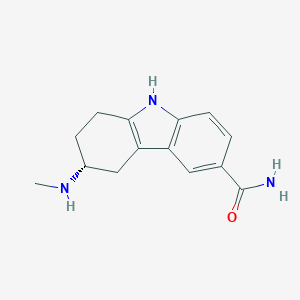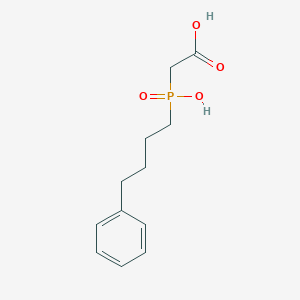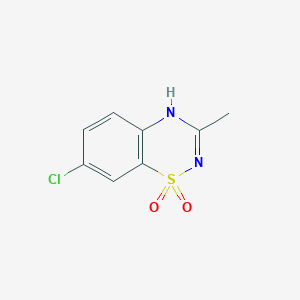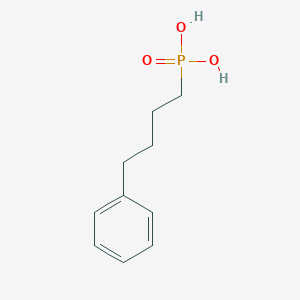
Mercaptopurine disulfide
描述
Mercaptopurine disulfide is a derivative of mercaptopurine, a well-known antineoplastic and immunosuppressive agent this compound is characterized by the presence of a disulfide bond, which links two mercaptopurine molecules
准备方法
Synthetic Routes and Reaction Conditions: Mercaptopurine disulfide can be synthesized through the oxidation of mercaptopurine. One common method involves the use of iodine as an oxidizing agent. The reaction typically proceeds as follows:
- Dissolve mercaptopurine in a suitable solvent such as methanol.
- Add iodine to the solution under controlled conditions.
- The reaction mixture is stirred until the formation of the disulfide bond is complete.
- The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring consistent quality, and implementing purification steps suitable for large-scale production.
化学反应分析
Types of Reactions: Mercaptopurine disulfide undergoes various chemical reactions, including:
Reduction: The disulfide bond can be reduced back to two mercaptopurine molecules using reducing agents such as dithiothreitol or glutathione.
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Substitution: The thiol groups in mercaptopurine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Reducing Agents: Dithiothreitol, glutathione.
Oxidizing Agents: Iodine, hydrogen peroxide.
Solvents: Methanol, ethanol, water.
Major Products Formed:
Reduction: Mercaptopurine.
Oxidation: Sulfonic acids.
Substitution: Various substituted mercaptopurine derivatives depending on the electrophile used
科学研究应用
Mercaptopurine disulfide has several scientific research applications:
Chemistry: Used in the study of redox reactions and as a model compound for disulfide bond formation and cleavage.
Biology: Investigated for its potential in redox biology and as a probe for studying cellular redox states.
Medicine: Explored as a drug delivery system due to its redox-responsive properties.
作用机制
Mercaptopurine disulfide exerts its effects primarily through the redox-responsive cleavage of the disulfide bond. In the presence of reducing agents such as glutathione, the disulfide bond is cleaved, releasing active mercaptopurine molecules. These molecules then inhibit nucleic acid synthesis by interfering with purine metabolism. Mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid, which inhibits DNA and RNA synthesis .
相似化合物的比较
Mercaptopurine: The monomeric form, widely used as an antineoplastic and immunosuppressive agent.
Thioguanine: Another purine analog with similar antineoplastic properties.
Azathioprine: A prodrug that is metabolized to mercaptopurine in the body.
Comparison:
Mercaptopurine Disulfide vs. Mercaptopurine: this compound offers enhanced stability and redox-responsive properties, making it suitable for drug delivery applications.
This compound vs. Thioguanine: Both compounds inhibit nucleic acid synthesis, but this compound’s disulfide bond provides additional redox-responsive capabilities.
This compound vs. Azathioprine: Azathioprine is a prodrug, whereas this compound is an active compound with unique redox-responsive properties .
This compound represents a promising compound with diverse applications in scientific research and medicine. Its unique redox-responsive properties and enhanced stability make it a valuable tool for developing advanced drug delivery systems and studying redox biology.
属性
IUPAC Name |
6-(7H-purin-6-yldisulfanyl)-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N8S2/c1-11-5-7(13-1)15-3-17-9(5)19-20-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNKLXSTZWVSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SSC3=NC=NC4=C3NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198084 | |
| Record name | Mercaptopurine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49808-20-0 | |
| Record name | Mercaptopurine disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049808200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(6-purinyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine,6'-dithiobis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mercaptopurine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-disulfanediylbis(9H-purine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCAPTOPURINE DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z5Q8TY5GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde](/img/structure/B193153.png)

